molecular formula C7H5BrClF B1586432 4-Chloro-3-fluorobenzyl bromide CAS No. 206362-80-3

4-Chloro-3-fluorobenzyl bromide

Cat. No.: B1586432
CAS No.: 206362-80-3
M. Wt: 223.47 g/mol
InChI Key: CNUYBEIHDWMLSD-UHFFFAOYSA-N
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Description

“4-Chloro-3-fluorobenzyl bromide” is a chemical compound with the empirical formula C7H5BrClF . It is a solid substance and its molecular weight is 223.47 .


Molecular Structure Analysis

The SMILES string of “this compound” is Fc1cc(CBr)ccc1Cl . This indicates that the molecule consists of a benzene ring with chlorine and fluorine substituents at the 4th and 3rd positions respectively, and a bromomethyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point of 33°C and a boiling point of 227.1±25.0°C (predicted) . Its density is predicted to be 1.654±0.06 g/cm3 .

Scientific Research Applications

Alkylation of Sulfamic Esters

The action of 4-fluorobenzyl bromide on sulfamic esters in liquid–liquid phase transfer conditions allows the preparation of N-dialkyled products or corresponding ethers by scission of the O–SO2 bond. This demonstrates its utility in the synthesis of specialized chemical products (Debbabi, Beji, & Baklouti, 2005).

Synthesis of Protecting Groups for Alcohols

4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl, a new benzyl ether-type protecting group for alcohols, is introduced by means of readily prepared benzyl bromide. This group provides stability to oxidizing conditions, making it fully compatible with certain deprotection processes, indicating its importance in complex organic syntheses (Crich, Li, & Shirai, 2009).

Synthesis of Radiotracers for PET

Procedures for synthesizing fluorobenzyl bromides as intermediates in asymmetric synthesis of fluorinated α-amino acids, used in positron emission tomography (PET), highlight its significance in advanced medical imaging technologies (Zaitsev et al., 2002).

Applications in Organic Chemistry and Material Science

The use of 4-fluorobenzyl bromide in various organic reactions and the synthesis of new materials, such as dendritic structures based on calix[4]arenes, demonstrates its versatility in both organic chemistry and material science (Dilek & Erol, 2009).

Inhibitory Properties for Enzymes

Chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from 4-fluorobenzyl/2-chloro-4-fluorobenzyl-substituted benzimidazole, have been found to be effective inhibitors for certain enzymes, indicating potential therapeutic applications (Bal et al., 2021).

Safety and Hazards

“4-Chloro-3-fluorobenzyl bromide” is classified as Acute Tox. 4 Oral . It has the hazard statements H302, H314, and H290, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing and eye/face protection .

Mechanism of Action

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUYBEIHDWMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382452
Record name 4-Chloro-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206362-80-3
Record name 4-(Bromomethyl)-1-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206362-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1-chloro-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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